molecular formula C19H22N8O4S4 B1239377 Harnosal CAS No. 51484-73-2

Harnosal

Cat. No.: B1239377
CAS No.: 51484-73-2
M. Wt: 554.7 g/mol
InChI Key: SCFHVPCQMIYDHU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfaethidole and sulfamethizole involves the introduction of sulfonamide groups into aromatic compounds. The general synthetic route includes the reaction of aniline derivatives with sulfonyl chlorides under basic conditions to form sulfonamide intermediates. These intermediates are then further modified to produce the final compounds .

Industrial Production Methods

Industrial production of sulfaethidole and sulfamethizole typically involves large-scale chemical synthesis using automated reactors. The process includes the precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final products .

Chemical Reactions Analysis

Types of Reactions

Sulfaethidole and sulfamethizole undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or water .

Major Products

The major products formed from these reactions include sulfone derivatives, amino-substituted compounds, and various substituted aromatic compounds .

Scientific Research Applications

Sulfaethidole and sulfamethizole have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of sulfaethidole and sulfamethizole involves the inhibition of the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid. By competitively inhibiting this enzyme, these drugs prevent the synthesis of folic acid, leading to the inhibition of bacterial DNA replication and cell division .

Properties

CAS No.

51484-73-2

Molecular Formula

C19H22N8O4S4

Molecular Weight

554.7 g/mol

IUPAC Name

4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide;4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C10H12N4O2S2.C9H10N4O2S2/c1-2-9-12-13-10(17-9)14-18(15,16)8-5-3-7(11)4-6-8;1-6-11-12-9(16-6)13-17(14,15)8-4-2-7(10)3-5-8/h3-6H,2,11H2,1H3,(H,13,14);2-5H,10H2,1H3,(H,12,13)

InChI Key

SCFHVPCQMIYDHU-UHFFFAOYSA-N

SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N.CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N.CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N

Key on ui other cas no.

51484-73-2

Synonyms

harnosal
sulfaethidole, sulfamethizole drug combination
sulfamethizole, sulfaethidole drug combination

Origin of Product

United States

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